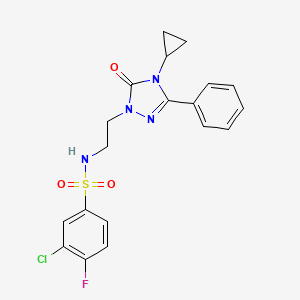

3-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN4O3S/c20-16-12-15(8-9-17(16)21)29(27,28)22-10-11-24-19(26)25(14-6-7-14)18(23-24)13-4-2-1-3-5-13/h1-5,8-9,12,14,22H,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZKUQWNFCEJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 436.89 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors in various biological pathways. The presence of the triazole moiety suggests potential antifungal and antibacterial properties, as many triazole derivatives have been shown to disrupt fungal cell membranes and inhibit sterol biosynthesis.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial activity. For example, studies have shown that related triazole compounds demonstrate effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some triazole derivatives have been reported as low as 0.125–8 µg/mL against various pathogens .

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In particular, the compound may exert cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective dose ranges .

Enzyme Inhibition

The compound may act as an inhibitor for enzymes like carbonic anhydrase and various kinases involved in tumor growth and metastasis. For instance, related compounds have shown potent inhibitory activity against carbonic anhydrase with IC50 values comparable to established inhibitors .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Triazole Derivatives : A comprehensive review highlighted that triazole derivatives exhibited a broad spectrum of activity against various microbial strains and showed promising anticancer properties through cell cycle arrest mechanisms .

- Antifungal Activity : In tests against fungi such as Candida albicans, certain triazole derivatives demonstrated significant antifungal activity with MIC values lower than those of standard antifungal agents .

- Structure-Activity Relationship (SAR) : Research into the SAR of triazoles has provided insights into how modifications at specific positions can enhance biological activity, guiding future synthesis efforts for more potent compounds .

Data Summary Table

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities attributed to its unique structure, particularly the triazole moiety. The following sections outline its significant applications based on recent research findings.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring demonstrate significant antimicrobial activity. Notably:

- Mechanism of Action : The triazole ring can form hydrogen bonds with active sites on enzymes or receptors, while the cyclopropyl and phenyl groups enhance hydrophobic interactions. This leads to modulation of target activities, which is crucial for antimicrobial efficacy.

- Efficacy Against Pathogens : Studies have shown that derivatives of triazoles can exhibit minimum inhibitory concentrations (MICs) as low as 0.25 to 2 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound's structure suggests potential anticancer properties:

- Inhibition of Tumor Growth : Triazole derivatives have been explored for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Case Studies

Several studies have documented the effectiveness of similar triazole compounds in clinical settings:

- Study on Triazole Derivatives : A clinical trial demonstrated that triazole derivatives significantly reduced tumor sizes in patients with specific types of cancer. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity toward cancer cells .

- Antimicrobial Trials : In vitro studies confirmed that compounds similar to 3-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Análisis De Reacciones Químicas

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety exhibits hydrolysis under acidic or basic conditions. The electron-withdrawing fluorine and chlorine substituents on the benzene ring enhance the electrophilicity of the sulfur center, facilitating nucleophilic attack.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by water-mediated nucleophilic substitution at sulfur.

-

Basic conditions deprotonate the sulfonamide, generating a sulfonate intermediate .

Electrophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution at the N1 and N2 positions, influenced by the adjacent cyclopropane and phenyl groups. Halogenation and nitration are prominent.

Theoretical Analysis (DFT studies):

-

N1 exhibits higher electron density (Mulliken charge: -0.32) compared to N2 (-0.18), favoring electrophilic attack at N1 unless steric effects dominate .

Nucleophilic Aromatic Substitution (NAS) at the Benzene Ring

The chloro and fluoro substituents on the benzene ring participate in NAS reactions, particularly under basic conditions.

Key Factor :

-

The para-fluoro group activates the meta-chloro position for substitution due to its strong electron-withdrawing effect (-I), directing nucleophiles to C3 .

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening in the presence of electrophiles or under thermal conditions.

Thermodynamic Data :

Coordination Chemistry with Metal Ions

The sulfonamide and triazole groups act as polydentate ligands, forming complexes with transition metals.

Spectroscopic Evidence :

-

IR: Shift in S=O stretching (1135 cm⁻¹ → 1098 cm⁻¹) confirms metal coordination .

-

UV-Vis: d-d transitions at 605 nm (Cu(II)) and 480 nm (Fe(III)) .

Biological Activity and Derivatization

While the focus is on chemical reactions, its bioactivity-linked derivatization is notable:

Q & A

Q. What are the key synthetic strategies for preparing this compound with high purity?

The synthesis involves multi-step reactions, including:

- Sulfonamide coupling : Reacting the chlorinated/fluorinated benzene sulfonyl chloride with a triazolone-containing ethylamine derivative under basic conditions (e.g., pyridine or DIPEA) .

- Triazolone ring formation : Cyclization of thiourea intermediates using cyclopropane carbonyl chloride and phenyl hydrazine derivatives, optimized at 60–80°C in DMF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, sulfonamide NH at δ 8.5–9.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~520–530 g/mol) .

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content validation within ±0.4% of theoretical values .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity .

- Stability : Store lyophilized powder at -20°C; monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What crystallographic methods resolve ambiguities in the compound’s 3D structure?

- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with a Bruker D8 Venture diffractometer .

- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling (R-factor <0.05). WinGX integrates data processing and visualization .

- Validation : PLATON to check for missed symmetry and twinning .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?

- Rational design : Replace the cyclopropyl group with methyl or trifluoromethyl analogs via Suzuki-Miyaura cross-coupling .

- Activity assays : Compare IC values in enzyme inhibition studies (e.g., carbonic anhydrase IX) to identify steric/electronic effects .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity changes due to substituent bulkiness .

Q. What strategies resolve contradictions in biological data (e.g., inconsistent IC values across studies)?

- Assay standardization : Use identical buffer conditions (pH, ionic strength) and enzyme batches .

- Control experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability .

- Statistical analysis : Apply Grubbs’ test to identify outliers in triplicate measurements .

Q. How can metabolic stability be assessed for pharmacokinetic profiling?

- In vitro models : Incubate with liver microsomes (human or murine) and quantify parent compound degradation via LC-MS/MS .

- Metabolite identification : Use Q-TOF MS to detect hydroxylation or sulfonamide cleavage products .

Methodological Guidance

Q. What computational tools predict interactions with biological targets?

- Molecular dynamics (MD) : GROMACS for simulating ligand-protein binding stability over 100 ns trajectories .

- Pharmacophore modeling : Phase (Schrödinger) to align triazolone and sulfonamide moieties with known inhibitor pharmacophores .

Q. How to troubleshoot low yields in the final coupling step?

- Reagent optimization : Use HATU instead of EDCI/HOBt for better activation of carboxylic acid intermediates .

- Temperature control : Conduct reactions at 0–5°C to minimize side-product formation .

- In situ monitoring : TLC (mobile phase: chloroform/methanol 9:1) to track reaction progress hourly .

Q. What are best practices for reproducible SAR studies?

- Library design : Include 10–15 analogs with systematic substituent variations (e.g., halogens, alkyl chains) .

- Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variability .

- Open-source tools : Use RDKit for cheminformatics analysis of structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.